molecular formula C8H6ClN3O2S2 B2600305 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 622804-28-8

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No. B2600305
Key on ui cas rn: 622804-28-8
M. Wt: 275.73
InChI Key: CCHVCPBBHPRKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08124610B2

Procedure details

To 2-AMINOTHIAZOLE (1.80 g, 0.0179 mol) in Pyridine (6 mL, 0.08 mol) at 0° C. was added 2-Chloropyridine-5-sulfonyl chloride (1.55 g, 0.00717 mol) portion-wise. The reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate (150 mL), washed with water and brine. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified on ISCO companion (silica gel, 10% to 100% ethyl acetate in hexanes) to give product as a brown solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.N1C=CC=CC=1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][N:15]=1>>[Cl:13][C:14]1[N:15]=[CH:16][C:17]([S:20]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)(=[O:22])=[O:21])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on ISCO companion (silica gel, 10% to 100% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give product as a brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.